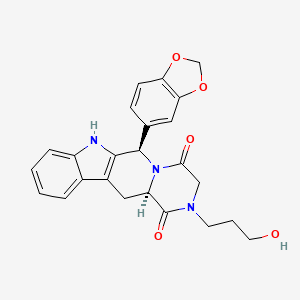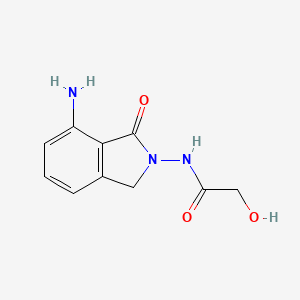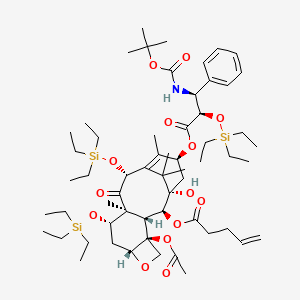
2-Debenzoyl-2-pentenoyldocetaxel 2',7,10-Tris(triethylsilyl) Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is a synthetic derivative of docetaxel, a well-known chemotherapy drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction can be used to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups .
科学的研究の応用
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is primarily used in scientific research for the development of new chemotherapy drugs. Its applications include:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell division and apoptosis.
Medicine: Investigated for its potential to treat various types of cancer.
Industry: Used in the production of pharmaceutical compounds.
作用機序
The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves the inhibition of microtubule depolymerization, which disrupts cell division and leads to cell death. This compound targets tubulin, a protein that is essential for microtubule formation, and interferes with the normal function of the mitotic spindle.
類似化合物との比較
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with similar anti-mitotic properties.
2-Desbenzoyl-2-pentonyl Docetaxel: A related compound with slight structural differences.
Uniqueness
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to its specific modifications, which may enhance its stability and efficacy compared to other derivatives. Its triethylsilyl groups provide protection to hydroxyl groups, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C59H97NO14Si3 |
|---|---|
分子量 |
1128.7 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C59H97NO14Si3/c1-19-29-35-45(62)69-52-50-57(18,43(72-75(20-2,21-3)22-4)36-44-58(50,38-67-44)70-40(12)61)51(63)48(73-76(23-5,24-6)25-7)46-39(11)42(37-59(52,66)56(46,16)17)68-53(64)49(74-77(26-8,27-9)28-10)47(41-33-31-30-32-34-41)60-54(65)71-55(13,14)15/h19,30-34,42-44,47-50,52,66H,1,20-29,35-38H2,2-18H3,(H,60,65)/t42-,43-,44+,47-,48+,49+,50-,52-,57+,58-,59+/m0/s1 |
InChIキー |
SKVLONSYAFETPB-VHAPJDSCSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)CCC=C)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
正規SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)CCC=C)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


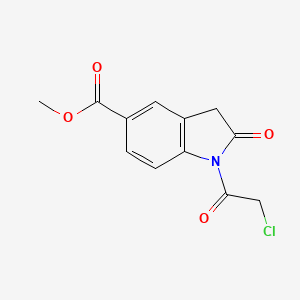
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
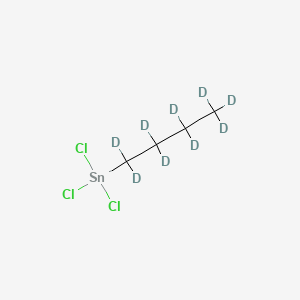
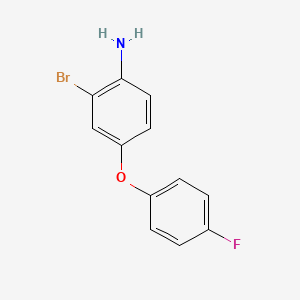


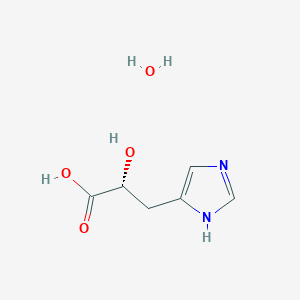
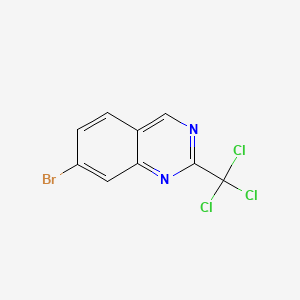
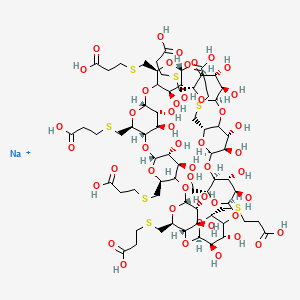

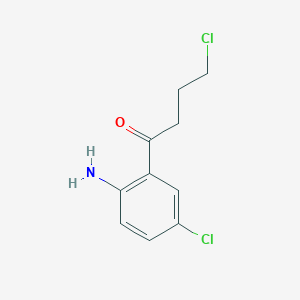
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
